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Compound of Interest

Compound Name: 1,2-Cyclopentanedicarboxylic acid

CAS No.: 50483-99-3

Cat. No.: B3024945 Get Quote

Executive Summary
trans-1,2-Cyclopentanedicarboxylic acid (CAS: 1461-97-8 for racemate) represents a critical

class of alicyclic dicarboxylic acids used as semi-rigid linkers in Metal-Organic Frameworks

(MOFs), chiral scaffolds in organocatalysis, and precursors for peptidomimetics. Unlike its cis-

isomer (a meso compound), the trans-isomer possesses

symmetry and exists as a pair of enantiomers (

and

), making it a valuable tool for asymmetric synthesis and chiral resolution.

This guide provides a deep technical analysis of its structural dynamics, a validated protocol for

the resolution of its enantiomers, and its strategic utility in supramolecular chemistry.

Part 1: Structural Dynamics & Stereochemistry
Conformational Analysis and Isomerism
The cyclopentane ring is not planar; it adopts "envelope" and "half-chair" conformations to

minimize torsional strain. In 1,2-disubstituted cyclopentanes, the trans-configuration is
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thermodynamically favored over the cis-configuration due to reduced steric repulsion between

the vicinal carboxyl groups.

Isomer Stability: The trans-isomer is generally more stable. However, the cis-isomer (meso)

has a unique chemical liability: upon heating or treatment with dehydrating agents (e.g.,

acetic anhydride), it readily cyclizes to form cis-1,2-cyclopentanedicarboxylic anhydride. The

trans-isomer cannot form an intramolecular anhydride without ring distortion or prior

isomerization, a key differentiator in synthesis.

Symmetry:

cis-Isomer: Possesses a plane of symmetry (

), rendering it achiral (meso).

trans-Isomer: Lacks a plane of symmetry but possesses a

rotation axis, making it chiral. It exists as a racemic mixture of

and

enantiomers.

Physicochemical Profile
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Property Value / Description Note

Formula MW: 158.15 g/mol

CAS (Racemate) 1461-97-8 (±)-trans

CAS (1R,2R) 6751-50-4 Pure enantiomer

CAS (1S,2S) 14170-84-4 Pure enantiomer

Melting Point 160–163 °C Distinct from cis (mp ~140 °C)

pKa Values ,

Values vary slightly by ionic

strength; 2nd ionization is

weaker due to electrostatic

repulsion.[1][2][3]

Solubility Water, Ethanol, DMSO
Moderate water solubility;

increases at pH > 4.

Visualization of Stereochemical Logic
The following diagram illustrates the relationship between the isomers and their chemical fate.
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Figure 1: Stereochemical flowchart distinguishing the reactivity and processing of cis vs. trans

isomers.

Part 2: Synthetic Routes & Chiral Resolution
While the racemate can be synthesized via the oxidative cleavage of norbornene or the

alkylation of diethyl malonate with 1,3-dibromopropane, the critical workflow for researchers is

the resolution of the trans-racemate to obtain optically pure material.

Why Resolution?
Asymmetric synthesis from scratch is often cost-prohibitive. Classical resolution using chiral

amines remains the most robust method for generating gram-scale quantities of
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- or

-trans-1,2-cyclopentanedicarboxylic acid.

Resolution Mechanism
The process relies on the formation of diastereomeric salts. A chiral base (Resolving Agent)

reacts with the racemic acid. The resulting salts (

and

) have different solubilities in solvents like ethanol or water, allowing separation via fractional
crystallization.

Common Resolving Agents:

(R)-(+)-1-Phenylethylamine (Preferred for cost/availability)

Brucine (Classic, but toxic)

Quinine

Part 3: Experimental Protocol: Resolution of trans-
Racemate
Objective: Isolation of

-trans-1,2-cyclopentanedicarboxylic acid using (R)-1-phenylethylamine.

Materials
Substrate:trans-1,2-Cyclopentanedicarboxylic acid (Racemic), 10.0 g (63.2 mmol).

Resolving Agent: (R)-(+)-1-Phenylethylamine, 7.66 g (63.2 mmol).

Solvent: Ethanol (95%) or Ethanol/Water mix.

Acid: HCl (2M).

Step-by-Step Methodology
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Salt Formation:

Dissolve 10.0 g of the racemic acid in 100 mL of boiling ethanol.

Slowly add 7.66 g of (R)-(+)-1-phenylethylamine.

Note: The stoichiometry is typically 1:1 or 1:0.5 (acid:amine) depending on the specific

solubility optimization. A 1:1 ratio forms the bis-salt or mono-salt depending on pH, but

often the mono-salt crystallizes best.

Fractional Crystallization:

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

The less soluble diastereomeric salt (typically the

-acid

(R)-amine salt) will precipitate.

Filtration: Collect the crystals via vacuum filtration. Wash with cold ethanol.

Recrystallization: Dissolve the crude salt in minimal boiling ethanol and cool again to

enhance optical purity (ee > 99%).

Salt Hydrolysis (Liberation of Acid):

Dissolve the purified salt in a minimal amount of water.

Acidify with 2M HCl until pH < 2. The free organic acid will precipitate (or require extraction

if solubility is high).

Extract with ethyl acetate (3 x 50 mL).

Dry organic layer over

, filter, and evaporate.

Validation:
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Measure melting point (Target: 160–163 °C).

Measure specific rotation

. Literature value for

is approximately

(

) or similar (verify with specific solvent reference).
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Figure 2: Workflow for the chiral resolution of trans-1,2-cyclopentanedicarboxylic acid.

Part 4: Supramolecular Utility (MOFs & Ligands)[4]
Ligand Geometry
In the context of Metal-Organic Frameworks (MOFs), trans-1,2-cyclopentanedicarboxylic
acid acts as a V-shaped (angular) linker.

Bite Angle: Unlike the linear terephthalic acid (180°), the 1,2-trans geometry imposes an

angle (approx 60-70° vector between carboxylates) that favors the formation of helical chains

or discrete paddlewheel cages rather than infinite linear grids.

Chirality Transfer: Using the pure enantiomer transfers chirality to the MOF backbone,

creating homochiral pores suitable for enantioselective separation of guest molecules.
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Comparative Ligand Performance
Ligand Geometry Resulting Topology Application

Terephthalic Acid Linear
Cubic / Grid (e.g.,

MOF-5)
Gas Storage

Isophthalic Acid Bent (120°) Kagome / Helical Catalysis

trans-1,2-CPDC Acute Angle (<90°)
Zigzag / Helical /

Discrete
Chiral Separation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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